molecular formula C13H21ClFN B1489963 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864062-76-9

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1489963
CAS No.: 1864062-76-9
M. Wt: 245.76 g/mol
InChI Key: LKPGXKGNNZKROK-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is a synthetic amine derivative characterized by a pentan-1-amine backbone substituted with a 4-fluorophenyl group at position 1 and an ethyl group at position 3. This compound is structurally tailored to modulate physicochemical properties such as lipophilicity, solubility, and receptor-binding affinity.

Properties

IUPAC Name

3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPGXKGNNZKROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylmagnesium bromide.

  • Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) is added to 4-fluorobenzaldehyde to form a secondary alcohol intermediate.

  • Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to produce the corresponding amine.

  • Acidification: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in the formation of 3-ethyl-1-(4-fluorophenyl)pentan-1-one.

  • Reduction: Reduction reactions can reduce nitro groups to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms on the aromatic ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids.

Major Products Formed:

  • Oxidation: Formation of ketones and carboxylic acids.

  • Reduction: Formation of secondary and tertiary amines.

  • Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is studied for its effects on biological systems, including its potential as a neurotransmitter analog.

  • Medicine: It has been investigated for its stimulant properties and potential therapeutic applications in treating conditions such as ADHD and narcolepsy.

  • Industry: It is used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine. The molecular targets include dopamine receptors and transporters, as well as norepinephrine transporters. The pathways involved include the dopaminergic and noradrenergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride and its analogs based on molecular structure, stability, and applications:

Compound Molecular Formula Molecular Weight Key Substituents Purity Storage Applications
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine HCl C₁₃H₂₀ClFN 248.76 (theoretical) Ethyl (C3), 4-fluorophenyl (C1) N/A N/A Hypothesized: Receptor studies
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine HCl C₁₁H₁₃ClFN 213.68 Bicyclo[1.1.1]pentane, 4-fluorophenyl ≥97% Room temp High-purity reagent for R&D
4-Ethyl-N-phenethylpiperidin-4-amine HCl (Ethyl 4-ANPP) C₂₁H₂₈Cl₂N₂ 381.40 Piperidine, phenethyl, ethyl ≥98% -20°C Forensic reference standard
3-(3-tert-Butylphenyl)propan-1-amine HCl C₁₃H₂₂ClN 227.78 tert-Butylphenyl, propane backbone N/A N/A Synthetic intermediate

Structural and Functional Insights

Backbone Rigidity vs. Ethyl 4-ANPP () features a piperidine ring, which is common in opioid analogs, suggesting possible μ-opioid receptor interactions. Its dihydrate form and low storage temperature (-20°C) indicate hygroscopicity and thermal instability, contrasting with the room-temperature stability of the bicyclo compound .

Substituent Effects: The 4-fluorophenyl group in both the target compound and ’s analog enhances lipophilicity and may influence CNS penetration. However, the bicyclo structure in likely reduces solubility compared to the linear chain of the target compound .

Purity and Handling :

  • High-purity analogs (≥97–98%) are prioritized for research applications to minimize impurities in pharmacological assays. The bicyclo compound’s room-temperature storage suggests robustness, whereas Ethyl 4-ANPP’s -20°C requirement highlights its instability .

Synthetic Utility :

  • demonstrates the use of bicyclo[1.1.1]pentan-1-amine HCl in coupling reactions with DMF and triazole reagents. This suggests that the target compound’s synthesis might involve similar amide-bond formation or alkylation steps .

Biological Activity

3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an ethyl group and a fluorophenyl moiety, is being studied for its interactions with various biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClFC_{13}H_{20}ClF. The presence of the fluorophenyl group is particularly significant as it may influence the compound's pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound is believed to modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the biological system being studied.

Biological Activity

Research into the biological activity of this compound has revealed several key areas:

1. Interaction with Enzymes and Receptors

  • Studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.
  • It has been evaluated for its effects on serotonin and dopamine pathways, which are critical in many neurological conditions.

2. Antimicrobial Properties

  • Preliminary research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains.
  • For example, compounds structurally similar to 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

3. Potential Therapeutic Applications

  • Ongoing studies are investigating its role in drug development, particularly in the context of psychiatric disorders and infections.
  • Its unique structure may allow it to serve as a scaffold for developing new pharmacological agents targeting specific diseases.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

StudyFocusFindings
Study A (2023)Neurotransmitter InteractionDemonstrated modulation of serotonin receptors, suggesting potential antidepressant effects.
Study B (2022)Antimicrobial ActivityReported effective inhibition against Staphylococcus aureus with an MIC value comparable to standard antibiotics.
Study C (2024)Drug DevelopmentIdentified potential pathways for therapeutic applications in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride
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3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride

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